
3-(m-Chlorophenyl)-5-propylrhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Chlorophenyl)-5-propylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a chlorophenyl group attached to the rhodanine core, which is known to enhance its biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-propylrhodanine typically involves the reaction of m-chlorobenzaldehyde with propylrhodanine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
化学反应分析
Types of Reactions
3-(m-Chlorophenyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which 3-(m-Chlorophenyl)-5-propylrhodanine exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit specific signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 3-(p-Chlorophenyl)-5-propylrhodanine
- 3-(m-Bromophenyl)-5-propylrhodanine
- 3-(m-Fluorophenyl)-5-propylrhodanine
Uniqueness
3-(m-Chlorophenyl)-5-propylrhodanine is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of the m-chlorophenyl group provides distinct electronic and steric effects, making it a valuable compound for various applications.
属性
CAS 编号 |
23522-53-4 |
|---|---|
分子式 |
C12H12ClNOS2 |
分子量 |
285.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12ClNOS2/c1-2-4-10-11(15)14(12(16)17-10)9-6-3-5-8(13)7-9/h3,5-7,10H,2,4H2,1H3 |
InChI 键 |
XVOCCZZFZQZAJB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


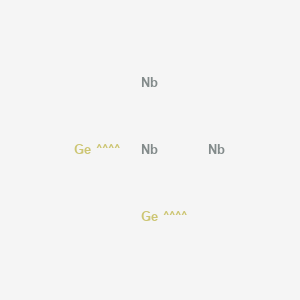
![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
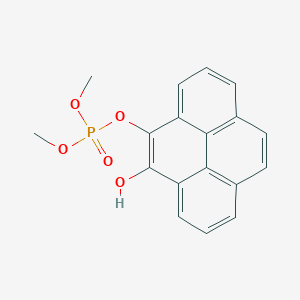
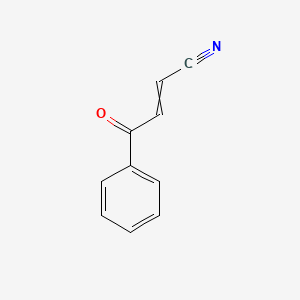
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
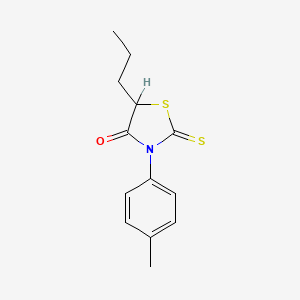
![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
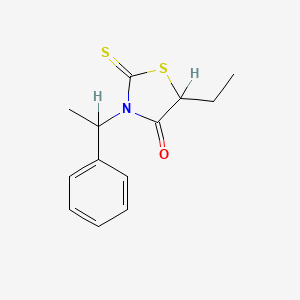
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)


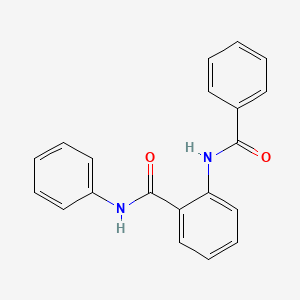
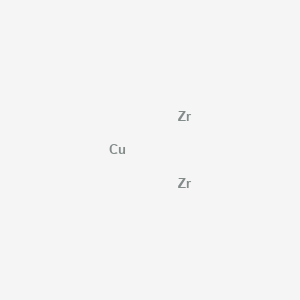
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
